![molecular formula C15H12N2O2 B4228733 3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole CAS No. 838583-93-0](/img/structure/B4228733.png)
3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves multistep reactions, starting from basic structural components like hydrazides, which are treated with various arylaldehydes to afford the desired oxadiazole compounds. For instance, the synthesis of methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate, a related compound, is achieved through the reaction of methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole, demonstrating the typical pathway for oxadiazole synthesis, which may involve cyclization and substitution reactions (Wang et al., 2005).
Molecular Structure Analysis
Oxadiazoles can exhibit diverse molecular geometries, affecting their properties and reactivity. The crystal structure of methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate reveals that the oxadiazole ring forms a small dihedral angle with one of the benzene rings and is approximately orthogonal to the second benzene ring, indicating the potential for varied intermolecular interactions and steric effects in derivatives of 3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole (Wang et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of oxadiazoles can be influenced by the presence of substituents on the phenyl rings, which can affect the electron distribution and thus the reactivity towards nucleophiles and electrophiles. For example, the synthesis of complexes of p-methoxyphenyltellurium trichloride with allyl thioethers of 5-aryl-1,3,4-oxadiazole involves reactions that showcase the electrophilic properties of the oxadiazole derivatives, leading to the formation of molecular complexes that demonstrate the versatile reactivity of these compounds (Kut et al., 2023).
Physical Properties Analysis
The physical properties of oxadiazoles, such as melting points, solubility, and thermal stability, can be significantly affected by the nature and position of substituents on the core oxadiazole structure. These properties are crucial for determining the applicability of oxadiazoles in various fields, including their use as corrosion inhibitors, where the efficiency is often linked to their adsorption behavior and thermodynamic properties (Bouklah et al., 2006).
Chemical Properties Analysis
Oxadiazoles exhibit a range of chemical properties, including their behavior as corrosion inhibitors, their antibacterial activity, and their role in the synthesis of more complex molecules. The chemical structure, particularly the presence of methoxy groups, can influence their activity, as seen in their application as corrosion inhibitors where the adsorption of oxadiazole molecules on metal surfaces is a key mechanism for their inhibitory action (Bouklah et al., 2006).
properties
IUPAC Name |
3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-9-5-8-12(10-13)14-16-15(19-17-14)11-6-3-2-4-7-11/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPKNGXSTSALRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388080 | |
Record name | 1,2,4-Oxadiazole, 3-(3-methoxyphenyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
838583-93-0 | |
Record name | 1,2,4-Oxadiazole, 3-(3-methoxyphenyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.